Copper citrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

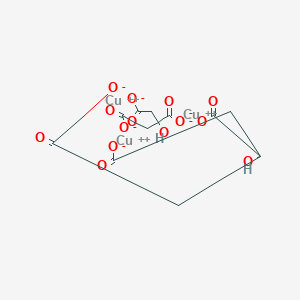

Copper citrate is a coordination compound with the molecular formula C12H10Cu3O14. It is composed of three copper ions coordinated with two molecules of 2-hydroxypropane-1,2,3-tricarboxylate.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Copper citrate typically involves the reaction of copper(II) salts with 2-hydroxypropane-1,2,3-tricarboxylic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the coordination complex. The reaction mixture is then heated to promote the coordination of copper ions with the tricarboxylate ligands .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using copper(II) sulfate and 2-hydroxypropane-1,2,3-tricarboxylic acid. The reaction is conducted in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Reaction with Copper Sulfate and Trisodium Citrate

3CuSO4(aq)+Na3(C6H5O7)2(aq)→Cu3(C6H5O7)2(s)+3Na2SO4(aq)

-

Conditions : Aqueous solutions at ambient temperature.

Reaction with Copper Oxide and Citric Acid

3CuO+2C6H8O7→Cu3(C6H5O7)2+3H2O

Decomposition Reactions

Thermal degradation pathways vary by conditions:

Redox Reactions

This compound participates in electron-transfer processes:

Reduction in Alkaline Media

Cu3(C6H5O7)2+NaBH4→Cu0+C6H5O73−

-

Mechanism : Citrate acts as a stabilizing ligand during Cu²⁺ → Cu⁰ reduction11.

Oxidation Catalysis

In chlorination systems, this compound accelerates chloroform formation:

C6H8O7+Cl2Cu2+CHCl3+β ketoglutaric acid

Ligand Substitution Reactions

Citrate ligands are replaceable under specific conditions:

EDTA Displacement

Cu3(C6H5O7)2+6EDTA4−→3[Cu EDTA ]2−+2C6H5O73−

pH-Dependent Equilibria

This compound dissociates stepwise in acidic media:

| Step | Reaction | pKa |

|---|---|---|

| 1 | Cu3(C6H5O7)2⇌Cu3(C6H5O7)(HC6H5O7)−+H+ | 3.2 |

| 2 | Cu3(C6H5O7)(HC6H5O7)−⇌Cu3(HC6H5O7)22−+H+ | 5.8 |

Equilibrium constants determined via pH titrations .

Wound Healing Acceleration

Copper-silver citrate solutions promote tissue regeneration:

Wissenschaftliche Forschungsanwendungen

Medical Applications

Wound Healing

Copper citrate has been investigated for its potential in promoting wound healing. A notable study demonstrated that a copper-silver citrate composition significantly expedited the healing of skin wounds in both humans and animals. This composition was initially developed as an antimicrobial disinfectant but showed remarkable wound healing properties with minimal scarring. The solution was applied daily to affected areas, leading to rapid regeneration of tissue without significant fibrosis .

Animal Health

In veterinary medicine, this compound has been used to treat infections in animals. For instance, a case study reported the successful treatment of a dog with severe skin infections using a 20% copper-silver-citrate solution. The application resulted in complete restoration of normal skin appearance, showcasing the compound's antibacterial properties and its ability to facilitate natural healing processes .

Physiological Effects on Reproductive Health

Research on the effects of this compound on reproductive health has revealed its positive impact on sperm parameters in boars. A study indicated that dietary supplementation with this compound improved sperm mobility and viability, particularly at doses exceeding the norm by 10% and 20%. The findings suggest that this compound enhances antioxidant protection within spermatozoids, which is crucial for reproductive success .

Agricultural Applications

Animal Nutrition

This compound is increasingly used as a dietary supplement in animal feed to enhance growth performance and antioxidant status. A study involving weaned pigs showed that varying levels of this compound in their diet led to improved average daily gain and feed efficiency. Additionally, the intake of this compound positively influenced serum antioxidant indices, indicating its role in promoting overall health and growth in livestock .

Industrial Applications

Electroplating

In industrial settings, this compound serves as an effective agent for electroplating processes. It is used to deposit copper onto low carbon steel substrates, creating a conductive layer that can be further coated with nickel or chromium for enhanced durability . This application is vital in manufacturing components that require corrosion resistance and improved electrical conductivity.

Coatings for Automotive and Aerospace Industries

This compound compounds are also utilized in high-performance coatings for automotive and aerospace applications. These coatings provide excellent UV protection, abrasion resistance, and stability against acidic environments. The incorporation of this compound into these formulations enhances the protective qualities of the coatings, making them suitable for demanding applications .

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

Wirkmechanismus

The mechanism of action of Copper citrate involves the coordination of copper ions with the tricarboxylate ligands. This coordination facilitates electron transfer processes, making the compound an effective catalyst in various chemical reactions. The copper ions can interact with molecular targets such as enzymes and proteins, influencing their activity and function .

Vergleich Mit ähnlichen Verbindungen

Copper(II) citrate: Similar coordination compound with citrate ligands.

Copper(II) acetate: Another copper coordination compound with acetate ligands.

Copper(II) sulfate: Common copper salt used in various applications.

Uniqueness: Copper citrate is unique due to its specific coordination with 2-hydroxypropane-1,2,3-tricarboxylate ligands, which imparts distinct chemical properties and reactivity compared to other copper coordination compounds .

Eigenschaften

CAS-Nummer |

17263-57-9 |

|---|---|

Molekularformel |

C12H10Cu3O14 |

Molekulargewicht |

568.8 g/mol |

IUPAC-Name |

tricopper;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/2C6H8O7.3Cu/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |

InChI-Schlüssel |

STDMRMREKPZQFJ-UHFFFAOYSA-H |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |

Kanonische SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cu+2].[Cu+2].[Cu+2] |

Key on ui other cas no. |

10402-15-0 3164-31-6 |

Piktogramme |

Corrosive; Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.